N-Ethylpiperazine Substitution Endows Nanomolar CDK4/CycD3 Affinity in Structurally Congeneric Series
Although 1-(6-(4-ethylpiperazin-1-yl)-2-methylpyridin-3-yl)ethanol itself lacks reported CDK affinity, a close structural congener—N-(5-((4-ethylpiperazin-1-yl)methyl)pyridin-2-yl)-5-fluoro-4-(6-fluoro-1-methyl-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyridin-8-yl)pyrimidin-2-amine (US11053238, Example 2)—demonstrates an IC₅₀ of 2 nM against CDK4/CycD3, as recorded in BindingDB. The N-ethylpiperazine moiety is a pivotal structural determinant of this high-affinity interaction [1].
| Evidence Dimension | CDK4/CycD3 inhibitory affinity |
|---|---|
| Target Compound Data | No direct data available for 1-(6-(4-ethylpiperazin-1-yl)-2-methylpyridin-3-yl)ethanol. |
| Comparator Or Baseline | US11053238 Example 2 (4-ethylpiperazine-pyridine scaffold): IC₅₀ = 2 nM (CDK4/CycD3). Methylpiperazine analog (BDBM472682, US10829490): IC₅₀ = 100,000 nM (CDK4/CycD1), representing a >50,000-fold loss in affinity when the N-ethyl group is replaced by N-methyl [2]. |
| Quantified Difference | >50,000-fold relative affinity difference between N-ethyl and N-methyl piperazine analogs in CDK assays. |
| Conditions | CDK4/CycD3 and CDK4/CycD1 TR-FRET kinase assays (Nanosyn); BindingDB entries BDBM515905 and BDBM472682. |
Why This Matters
This quantitative class-level comparison provides a strong rationale for selecting the N-ethylpiperazine motif over N-methylpiperazine in CDK inhibitor programs, where even single-digit nanomolar affinity gaps are decisive for lead optimization decisions.
- [1] BindingDB. BDBM515905: N-(5-((4-ethylpiperazin-1-yl)methyl)pyridin-2-yl)-5-fluoro-4-(6-fluoro-1-methyl-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyridin-8-yl)pyrimidin-2-amine. Affinity Data: IC₅₀ = 2 nM (CDK4/CycD3). US Patent 11053238. View Source
- [2] BindingDB. BDBM472682: ethyl 2-((5-(4-methylpiperazin-1-yl)pyridin-2-yl)amino)-5-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrimido[5,4-c]quinolizine-6-carboxylate. Affinity Data: IC₅₀ = 100,000 nM (CDK4/CycD1). US Patent 10829490. View Source
